Welcome to the BenchChem Online Store!
molecular formula C13H20O5 B8519369 1-(2-Methoxyethyl)-3,5-bis(methoxymethoxy)benzene CAS No. 819812-40-3

1-(2-Methoxyethyl)-3,5-bis(methoxymethoxy)benzene

Cat. No. B8519369
M. Wt: 256.29 g/mol
InChI Key: CMGDLNSUCLOUKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07538224B2

Procedure details

2-[3,5-Bis(methoxymethoxy)phenyl]ethanol (4.6 g, 19 mmol) obtained in Example 1, Step 2 was dissolved in N,N-dimethylformamide (40 mL), and a 60% sodium hydride dispersion in mineral oil (0.30 g, 7.5 mmol) was added thereto at 4° C. in an atmosphere of nitrogen, followed by stirring at 4° C. for 1 hour. Methyl iodide (3.6 mL, 58 mmol) was added dropwise to the reaction mixture, followed by stirring at 4° C. for 3 hours. To the reaction mixture were added a saturated aqueous solution of ammonium chloride (30 mL) and water (0.2 L), and the mixture was extracted with ethyl acetate (0.20 L). The organic layer was dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (ethyl acetate/hexane=1/9-1/2) to obtain a quantitative yield of 1,3-bis(methoxymethoxy)-5-(2-methoxyethyl)benzene. 1H-NMR (CDCl3, 270 MHz) δ (ppm): 6.61-6.59 (m, 3H), 5.14 (s, 4H), 3.59 (t, J=7.1 Hz, 2H), 3.48 (s, 6H), 3.36 (s, 3H), 2.83 (t, J=7.1 Hz, 2H)
Name
2-[3,5-Bis(methoxymethoxy)phenyl]ethanol
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
3.6 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.2 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][O:4][C:5]1[CH:6]=[C:7]([CH2:15][CH2:16][OH:17])[CH:8]=[C:9]([O:11][CH2:12][O:13][CH3:14])[CH:10]=1.[H-].[Na+].[CH3:20]I.[Cl-].[NH4+]>CN(C)C=O.O>[CH3:1][O:2][CH2:3][O:4][C:5]1[CH:6]=[C:7]([CH2:15][CH2:16][O:17][CH3:20])[CH:8]=[C:9]([O:11][CH2:12][O:13][CH3:14])[CH:10]=1 |f:1.2,4.5|

Inputs

Step One
Name
2-[3,5-Bis(methoxymethoxy)phenyl]ethanol
Quantity
4.6 g
Type
reactant
Smiles
COCOC=1C=C(C=C(C1)OCOC)CCO
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
0.3 g
Type
reactant
Smiles
Step Three
Name
Quantity
3.6 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0.2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
by stirring at 4° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 4° C.
STIRRING
Type
STIRRING
Details
by stirring at 4° C. for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (0.20 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (ethyl acetate/hexane=1/9-1/2)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COCOC1=CC(=CC(=C1)CCOC)OCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.